N-Propylbenzamide

Description

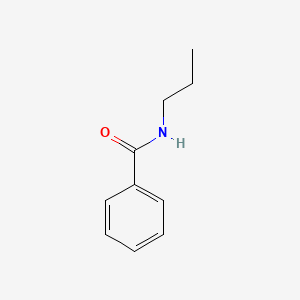

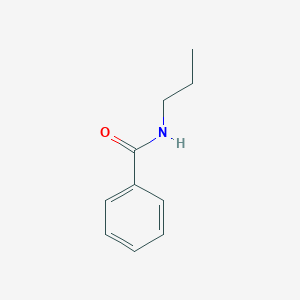

Structure

3D Structure

Properties

IUPAC Name |

N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZWXBMTHNHXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147142 | |

| Record name | Benzamide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10546-70-0 | |

| Record name | N-Propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Propylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6G3GT6LN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Propylbenzamide synthesis starting materials and reaction conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-propylbenzamide, a valuable intermediate in pharmaceutical and organic synthesis.[1] The document details the key starting materials, reaction conditions, and experimental protocols. Quantitative data is summarized for comparative analysis, and logical relationships between synthetic pathways are visualized.

Core Synthetic Pathways

This compound is a benzamide (B126) derivative characterized by a propyl group attached to the nitrogen atom of the amide functionality.[1][2] Its synthesis can be broadly categorized into three main approaches, each utilizing different starting materials and reaction conditions. These pathways are:

-

Direct Amidation of Benzoic Acid: This common method involves the reaction of benzoic acid with propylamine (B44156).[1] Due to the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive carboxylate salt, this reaction typically requires heat or catalytic activation to drive off water and form the amide bond.[3]

-

From Benzoic Acid Esters: this compound can also be prepared by the reaction of a benzoic acid ester, such as methyl benzoate (B1203000), with propylamine.[5] This method often requires elevated temperatures to proceed.[5]

Comparative Summary of Reaction Conditions

The following table summarizes the quantitative data associated with various methods for the synthesis of this compound and related amides, providing a clear comparison of different approaches.

| Synthetic Route | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Direct Amidation | Benzoic Acid | Propylamine | TiCl₄ / Pyridine (B92270) | Dichloromethane (B109758) | Reflux | 12 h | Moderate to Excellent (General) | [6] |

| Direct Amidation | Benzoic Acid | Benzylamine | Boric Acid (1 mol%) | Toluene | Reflux | 20 h | 89 | |

| Acylation (Benzoylation) | Benzoyl Chloride | Propylamine | Pyridine (or other base) | Dichloromethane | Room Temperature | Not Specified | High (General) | [4] |

| From Benzoic Acid Ester | Methyl Benzoate | Methylamine (aq. solution) | None | Water | 20 - 75 | 8 - 19 h | 84 - 85 | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound, based on established procedures for similar amide syntheses.

Protocol 1: Direct Amidation of Benzoic Acid using TiCl₄

This protocol is adapted from a general procedure for the direct condensation of carboxylic acids and amines mediated by titanium tetrachloride.[6]

Materials:

-

Benzoic Acid

-

Propylamine

-

Titanium Tetrachloride (TiCl₄)

-

Pyridine

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of benzoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add pyridine (1.0 mmol).

-

Cool the mixture in an ice bath and slowly add titanium tetrachloride (1.5 mmol).

-

Allow the mixture to warm to room temperature, then add propylamine (1.0 mmol).

-

Heat the reaction mixture to reflux (approximately 40°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M hydrochloric acid.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Acylation of Propylamine with Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol follows the general principles of the Schotten-Baumann reaction for the acylation of amines.[7]

Materials:

-

Propylamine

-

Benzoyl Chloride

-

Sodium Hydroxide (B78521) (10% aqueous solution)

-

Dichloromethane (or Diethyl Ether)

-

Standard glassware for organic synthesis

Procedure:

-

In a flask, dissolve propylamine (1.0 mmol) in dichloromethane (10 mL).

-

Add a 10% aqueous solution of sodium hydroxide (5 mL).

-

Cool the biphasic mixture in an ice bath and stir vigorously.

-

Slowly add benzoyl chloride (1.1 mmol) to the mixture.

-

Continue stirring vigorously at room temperature for 15-30 minutes. Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain this compound.

-

The product can be further purified by recrystallization if necessary.

Protocol 3: Synthesis from Methyl Benzoate

This protocol is based on a patented procedure for the preparation of N-alkyl-benzamides from benzoic acid esters.[5]

Materials:

-

Methyl Benzoate

-

Propylamine (aqueous solution, e.g., 30-40%)

-

Water

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction vessel, combine methyl benzoate (1.0 mol) and an aqueous solution of propylamine (1.2-1.8 mol).

-

Stir the mixture at a temperature between 40°C and 75°C. The initial emulsion will gradually become a clear solution.

-

The reaction progress can be monitored by gas chromatography (GC) or TLC.

-

Once the reaction is complete, add water to the mixture to bring the total water content to 50-80% by weight.

-

Distill off the excess propylamine and the methanol (B129727) formed during the reaction.

-

Upon cooling, this compound will crystallize from the aqueous solution.

-

Collect the crystals by filtration, wash with cold water, and dry to obtain the final product.

Synthetic Pathways Visualization

The logical relationship between the different starting materials and the final product, this compound, is illustrated in the following diagram.

Caption: Synthetic routes to this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of this compound.

Caption: General laboratory workflow for synthesis.

References

- 1. Buy this compound | 10546-70-0 [smolecule.com]

- 2. N-PROPYL BENZAMIDE | 10546-70-0 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of N-Propylbenzamide: A Technical Guide

Introduction

N-Propylbenzamide is a chemical compound belonging to the class of secondary amides. As a derivative of benzamide, its structural elucidation and characterization are crucial for its application in various fields, including chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure and purity of this compound. This technical guide provides a comprehensive overview of the spectroscopic data and the experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure

-

Chemical Name: this compound

-

Molecular Weight: 163.22 g/mol [2]

-

Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.36-7.37 | Multiplet | 3H | - | Aromatic (meta, para-H) |

| 7.28-7.30 | Multiplet | 2H | - | Aromatic (ortho-H) |

| 6.32 | Singlet | 1H | - | N-H (Amide) |

| 3.43 | Triplet | 2H | 7.4 | -CH₂- (adjacent to NH) |

| 1.72 | Quartet | 2H | 7.4 | -CH₂- (middle) |

| 0.94 | Triplet | 3H | 7.4 | -CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide Carbonyl) |

| ~135 | Aromatic (Quaternary C) |

| ~131 | Aromatic (para-C) |

| ~128 | Aromatic (meta-C) |

| ~127 | Aromatic (ortho-C) |

| ~42 | -CH₂- (adjacent to NH) |

| ~23 | -CH₂- (middle) |

| ~11 | -CH₃ |

Table 3: IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Secondary Amide) |

| 3060-3030 | Medium | Aromatic C-H Stretch |

| 2960-2870 | Medium | Aliphatic C-H Stretch |

| ~1640 | Strong | C=O Stretch (Amide I Band) |

| ~1540 | Strong | N-H Bend (Amide II Band) |

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 163 | Moderate | [M]⁺ (Molecular Ion)[2] |

| 105 | High (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation)[2] |

| 77 | High | [C₆H₅]⁺ (Phenyl cation)[2] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Workflow and Data Integration

The structural elucidation of this compound is a systematic process that involves the integration of data from multiple spectroscopic techniques. The following diagrams illustrate the general workflow and the logical relationships in this process.

References

A Technical Guide to the Solubility of N-Propylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-Propylbenzamide in various organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document presents detailed solubility data for the parent compound, benzamide (B126), as a foundational reference. The influence of the N-propyl group on solubility is discussed in relation to the provided data. Furthermore, this guide details established experimental protocols for determining the solubility of this compound, offering a practical framework for researchers. A logical workflow for solubility determination and application is also presented.

Introduction to this compound and its Solubility

This compound (C₁₀H₁₃NO) is a member of the benzamide class of organic compounds, characterized by a benzoyl group attached to a propyl amine.[1] As with any compound under investigation for pharmaceutical or chemical applications, understanding its solubility in a range of organic solvents is of paramount importance. Solubility data is critical for various stages of development, including:

-

Process Chemistry: Solvent selection for synthesis, purification, and crystallization.

-

Formulation Development: Creation of liquid dosage forms and understanding dissolution properties.

-

Analytical Chemistry: Method development for techniques such as High-Performance Liquid Chromatography (HPLC).

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. Key factors influencing the solubility of this compound include its ability to form hydrogen bonds via the amide functional group and the nonpolar nature of the benzene (B151609) ring and the propyl chain.

Quantitative Solubility Data (Benzamide as a Reference)

Note: The presence of the N-propyl group in this compound, in place of the N-H protons of benzamide, will alter its solubility profile. The propyl group increases the nonpolar character of the molecule, which may lead to:

-

Increased solubility in nonpolar solvents (e.g., toluene, hexane) compared to benzamide.

-

Decreased solubility in highly polar, protic solvents (e.g., methanol (B129727), water) where hydrogen bonding from the solvent to the amide N-H is a key interaction for benzamide.

Table 1: Mole Fraction Solubility (x₁) of Benzamide in Various Organic Solvents at Different Temperatures (K) [2][3]

| Temperature (K) | Methanol | Ethanol (B145695) | Acetone (B3395972) | Ethyl Acetate (B1210297) | Acetonitrile (B52724) | 1-Propanol (B7761284) | 1-Butanol (B46404) |

| 283.15 | > 0.1 | > 0.05 | > 0.1 | < 0.05 | < 0.05 | > 0.05 | > 0.05 |

| 293.15 | > 0.1 | > 0.05 | > 0.1 | < 0.05 | < 0.05 | > 0.05 | > 0.05 |

| 303.15 | > 0.1 | > 0.1 | > 0.1 | < 0.05 | < 0.05 | > 0.05 | > 0.05 |

| 313.15 | > 0.1 | > 0.1 | > 0.1 | > 0.05 | < 0.05 | > 0.05 | > 0.05 |

| 323.15 | > 0.1 | > 0.1 | > 0.1 | > 0.05 | < 0.05 | > 0.1 | > 0.05 |

Data extracted from a study on benzamide solubility and presented as approximate ranges for illustrative purposes.[2][3] The study indicates the following general order of solubility for benzamide: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol (B130326) > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2][3]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods should be employed. The "gold standard" is the isothermal shake-flask method, which determines the thermodynamic equilibrium solubility.

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute with a solvent at a constant temperature until the solution is saturated.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostated shaker).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm that a solid phase remains.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is crucial to filter the sample to remove any undissolved microcrystals. This is often done using a syringe filter (e.g., 0.45 µm PTFE) that is pre-warmed to the experimental temperature to prevent precipitation.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): A robust method that separates the analyte from any potential impurities before quantification. A calibration curve with known concentrations of this compound is required.

-

UV-Vis Spectroscopy: A simpler and faster method, suitable if this compound has a distinct chromophore and no interfering species are present. A calibration curve is also necessary.

-

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units, such as g/L, mg/mL, mol/L (molarity), or mole fraction.

Gravimetric Method

A straightforward alternative for determining solubility.

Methodology:

-

Equilibration and Filtration: Prepare a saturated solution as described in the shake-flask method.

-

Solvent Evaporation: Accurately weigh a known volume or mass of the clear, saturated solution into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solid residue. The mass of the dissolved this compound can then be determined by subtraction.

-

Calculation: Express the solubility as grams of solute per 100 g of solvent or other relevant units.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow of determining and applying solubility data for this compound.

Caption: Workflow for experimental solubility determination.

Caption: Logical pathway for applying solubility data.

Conclusion

While direct, quantitative solubility data for this compound is not prevalent in the current literature, this guide provides a robust framework for its determination and application. By utilizing the provided solubility data for benzamide as a baseline and understanding the structural impact of the N-propyl group, researchers can make informed decisions on solvent selection. The detailed experimental protocols herein offer a clear path for generating precise and reliable solubility data, which is a critical step in the journey of any chemical compound from the laboratory to its final application.

References

Physical and chemical properties of N-Propylbenzamide

Abstract: This document provides a detailed overview of the physical, chemical, and biological properties of N-Propylbenzamide (CAS No. 10546-70-0). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers key data points, experimental protocols, and visual representations of its chemical behavior and biological context.

Physical and Chemical Properties

This compound is a member of the benzamide (B126) class of compounds, characterized by a benzoyl group attached to a propyl amine.[1][2][3] Its unique propyl substitution influences its solubility, reactivity, and potential biological activity.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][3][4][5] |

| Molecular Weight | 163.22 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 10546-70-0 | [6] |

| Boiling Point | 328.2°C at 760 mmHg | [4] |

| Density | 1.002 g/cm³ | [4] |

| Flash Point | 192.4°C | [4] |

| Vapor Pressure | 0.000192 mmHg at 25°C | [4] |

| LogP | 2.21730 | [4] |

| pKa | 15.00 ± 0.46 (Predicted) | [2] |

| Topological Polar Surface Area | 29.1 Ų | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (500 MHz, CDCl₃): δ 7.36-7.37 (m, 3H, CH of Ar), 7.28-7.30 (m, 2H, CH of Ar), 6.32 (s, 1H, NH), 3.43 (t, 2H, J = 7.4 Hz, CH₂), 1.72 (q, 2H, J = 7.4 Hz, CH₂), 0.94 (t, 3H, J = 7.4 Hz, Me).[7]

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center provides mass spectrum data for this compound.[1][8]

-

Infrared (IR) Spectra: Vapor phase IR spectra are available for related compounds, which can provide insights into the functional groups present in this compound.[9]

Experimental Protocols

Synthesis of this compound via Amide Bond Formation

This protocol is based on established methods for amide bond formation.[10]

Step 1: Synthesis of Benzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoic acid in anhydrous toluene.

-

Add 2.0 equivalents of thionyl chloride to the solution.

-

Add a catalytic amount of pyridine (B92270) (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂).

Step 2: Synthesis of this compound

-

Dissolve the crude benzoyl chloride from Step 1 in dichloromethane (B109758) (DCM).

-

In a separate flask, dissolve 1.1 equivalents of propylamine (B44156) in DCM.

-

Cool the amine solution to 0°C in an ice bath.

-

Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[10]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[10]

Caption: A flowchart illustrating the two-step synthesis and purification of this compound.

Chemical Reactivity

This compound undergoes typical reactions for amides.

-

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield propylamine and benzoic acid.[3]

-

Chlorination: N-chlorination of this compound can occur, resulting in the formation of N-chloro derivatives.[3]

-

Oxidative Reactions: It can undergo oxidative transformations, such as amidation reactions facilitated by oxidants, leading to the formation of various substituted amides.[3]

Caption: Key chemical reactions involving this compound.

Biological Significance

This compound has been identified as a metabolite in cancer metabolism, suggesting a potential role in cellular processes.[1][2][11] N-substituted benzamides, in general, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as tyrosine kinase inhibitors.[10][12]

Caption: The role of this compound as a metabolite in cancer metabolism.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Standard laboratory precautions should be taken when handling this compound.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its synthesis is straightforward, and its reactivity is typical of a secondary amide. The identification of this compound as a metabolite in cancer cells opens avenues for further research into its biological role and potential applications in drug discovery and development. This guide provides a foundational understanding for scientists and researchers working with this compound.

References

- 1. This compound | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Buy this compound | 10546-70-0 [smolecule.com]

- 4. Benzamide, N-propyl- | CAS#:10546-70-0 | Chemsrc [chemsrc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Benzamide, N-propyl- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. Benzamide, N-propyl- [webbook.nist.gov]

- 9. Benzamide, N,N-dipropyl- | C13H19NO | CID 139800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound (CHEBI:84270) [ebi.ac.uk]

- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Propylbenzamide (CAS: 10546-70-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylbenzamide (CAS: 10546-70-0) is a chemical compound belonging to the benzamide (B126) class, characterized by a propyl group attached to the nitrogen atom of the amide functionality. While it has been identified as a metabolite in cancer metabolism, dedicated research into its specific biological activities and therapeutic potential remains limited.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established synthesis methodologies, and a hypothesized mechanism of action based on the known biological activities of structurally related N-substituted benzamides. Detailed experimental protocols for its synthesis and potential biological evaluation are presented to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

This compound is a solid at room temperature with limited water solubility. Its properties make it amenable to standard organic synthesis and analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10546-70-0 | General Knowledge |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in water. | General chemical principles |

| pKa | Not available | |

| LogP | 1.7 | [1] |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the direct amidation of benzoic acid or its derivatives with propylamine (B44156). A general and adaptable experimental protocol is provided below.

Experimental Protocol: Direct Amidation of Benzoic Acid with Propylamine

This protocol is based on established methods for the synthesis of N-alkyl-benzamides.[2][3][4]

Materials:

-

Benzoic acid

-

Propylamine

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoic acid (1 equivalent) in an excess of anhydrous toluene.

-

Acid Chloride Formation (if using thionyl chloride): Cautiously add thionyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. Allow the reaction mixture to cool to room temperature.

-

Amidation: In a separate flask, dissolve propylamine (1.2 equivalents) in the same anhydrous solvent. Slowly add the propylamine solution to the cooled benzoyl chloride solution. Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up:

-

Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Characterization: The purified this compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis of this compound.

Hypothesized Biological Activity and Mechanism of Action

While this compound has been identified as a metabolite in cancer, its specific biological role is not well-defined.[1] However, extensive research on other N-substituted benzamides provides a strong basis for hypothesizing its potential anticancer activities. Two plausible mechanisms of action are the induction of apoptosis and the inhibition of the NF-κB signaling pathway.[5][6][7][8][9][10]

Induction of Apoptosis

Many N-substituted benzamides have been shown to induce apoptosis in cancer cells.[5][6][7] This process is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its dysregulation is common in many cancers. Some N-substituted benzamides have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5][8][9][10]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, the following in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with this compound at concentrations around its IC₅₀ value for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Tubulin Polymerization Assay

This assay assesses the effect of the compound on microtubule formation.[11][12][13][14][15][16]

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer

-

This compound

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and polymerization buffer.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

-

Polymerization Monitoring: Incubate the mixture at 37°C and monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence and absence of this compound to determine its effect on tubulin assembly.

References

- 1. This compound | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]

- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

N-Propylbenzamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-Propylbenzamide, a substituted amide of benzoic acid. This document outlines its fundamental molecular characteristics, physicochemical properties, and established protocols for its synthesis. The information is curated to support research and development activities in medicinal chemistry and related scientific fields.

Molecular Structure and Properties

This compound is a chemical compound belonging to the benzamide (B126) class. Its structure features a benzene (B151609) ring connected to an amide functional group, where the amide nitrogen is substituted with a propyl group.[1] This substitution influences its physicochemical properties, such as lipophilicity, which can be a critical factor in pharmaceutical applications.[1]

The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3][4][5] |

| Molecular Weight | 163.22 g/mol | [1][3][5] |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 10546-70-0 | [1][2][3] |

| Density | 1.002 g/cm³ | [4] |

| Boiling Point | 328.2 °C at 760 mmHg | [4] |

| Flash Point | 192.4 °C | [4] |

| Vapor Pressure | 0.000192 mmHg at 25°C | [4] |

| LogP | 2.21730 | [4] |

| pKa (Predicted) | 15.00 ± 0.46 | [3] |

| Topological Polar Surface Area | 29.1 Ų | [3][5] |

| ¹H NMR (500 MHz, CDCl₃) | δ 0.96 (t, 3H), 1.60-1.65 (m, 2H), 3.39-3.34 (m, 2H), 6.20 (brs, 1H), 7.42-7.47 (m, 3H), 7.71-7.76 (m, 2H) | [6] |

| Canonical SMILES | CCCNC(=O)C1=CC=CC=C1 | [1][3][5] |

| InChI Key | DYZWXBMTHNHXML-UHFFFAOYSA-N | [1][3][5] |

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of atoms.

Experimental Protocols

The synthesis of this compound can be achieved through various established chemical routes. Below are detailed methodologies for common synthetic approaches.

This protocol is a widely used method for forming amide bonds and is adaptable for synthesizing various N-substituted benzamides.[7]

Step 1: Synthesis of Benzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoic acid in anhydrous toluene (B28343).

-

Add 2.0 equivalents of thionyl chloride (SOCl₂) to the solution.

-

Add a catalytic amount (2-3 drops) of pyridine.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude benzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM).

-

In a separate flask, dissolve 1.1 equivalents of n-propylamine in DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethanol/water) or by column chromatography on silica (B1680970) gel.[7]

This method provides an alternative route starting from an aldehyde.[6]

-

To a solution of n-propylamine (1 mmol) in acetonitrile (B52724) (CH₃CN, 5 mL), add N-Chlorosuccinimide (NCS, 1 mmol).

-

Stir the reaction mixture for 1 hour at room temperature.

-

Add benzaldehyde (B42025) (1 mmol), a suitable catalyst (e.g., Cu₂(BDC)₂(DABCO), 10% mol), and tert-Butyl hydroperoxide (TBHP, 70%, 1 mmol).

-

Increase the reaction temperature to 65 °C and allow it to stir for 2 hours, monitoring the progress by TLC.

-

After the reaction is complete, filter the catalyst.

-

Evaporate the filtrate under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1) to obtain this compound.[6]

Logical and Workflow Diagrams

Visual representations of workflows and chemical relationships are essential for clarity in complex scientific processes.

The following diagram illustrates the key stages of the synthesis protocol described in Section 2.1.

This compound, typical of amides, can undergo hydrolysis under acidic or basic conditions to yield its constituent carboxylic acid and amine.

Biological Significance

Preliminary studies have identified this compound as a metabolite in the context of cancer metabolism, suggesting its potential involvement in biological pathways relevant to human health and disease.[3][8][9] It is classified as a human metabolite.[3] Further research is warranted to fully elucidate its biological roles and therapeutic potential.

Safety and Handling

According to GHS classifications, this compound is harmful if swallowed and causes serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Buy this compound | 10546-70-0 [smolecule.com]

- 2. Benzamide, N-propyl- [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. Benzamide, N-propyl- | CAS#:10546-70-0 | Chemsrc [chemsrc.com]

- 5. This compound | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. N-PROPYL BENZAMIDE | 10546-70-0 [chemicalbook.com]

- 9. This compound (CHEBI:84270) [ebi.ac.uk]

N-Propylbenzamide as a Potential Metabolite in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylbenzamide has been noted as a metabolite with potential relevance in cancer metabolism. However, a comprehensive review of the current scientific literature reveals a significant gap in quantitative data and specific experimental protocols for its detection and characterization as an endogenous metabolite in cancer cell lines. This technical guide synthesizes the available information on related benzamide (B126) compounds and established metabolomic methodologies to provide a framework for investigating the role of this compound in cancer biology. This document outlines hypothetical experimental workflows, potential analytical methods, and relevant biological pathways that could be modulated by benzamide derivatives, thereby serving as a resource for researchers aiming to explore this uncharacterized area.

Introduction

Benzamides are a class of chemical compounds that include a benzene (B151609) ring linked to an amide group. Various derivatives of benzamide have been investigated for their potential as therapeutic agents, including in oncology. The observation of this compound as a metabolite in the context of cancer metabolism suggests it may play a role in cellular processes relevant to cancer biology. However, the lack of specific studies on endogenous this compound in cancer cells necessitates a foundational guide for its investigation. This document aims to bridge this knowledge gap by providing inferred methodologies and potential biological contexts based on research into structurally similar compounds.

Hypothetical Data Presentation

While no quantitative data for this compound as an endogenous metabolite in cancer cell lines is currently available in the scientific literature, the following table illustrates how such data could be presented. This structure can serve as a template for future studies.

Table 1: Hypothetical Quantitative Data of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | This compound Concentration (ng/mg protein) | Fold Change vs. Normal Control | Analytical Method | Reference |

| Breast Cancer | MCF-7 | Data not available | Data not available | LC-MS/MS | Future Study |

| Lung Cancer | A549 | Data not available | Data not available | LC-MS/MS | Future Study |

| Prostate Cancer | PC-3 | Data not available | Data not available | LC-MS/MS | Future Study |

| Colon Cancer | HCT116 | Data not available | Data not available | LC-MS/MS | Future Study |

| Normal Fibroblast | F-180 | Data not available | Baseline | LC-MS/MS | Future Study |

Proposed Experimental Protocols

The following protocols are adapted from established methodologies for the analysis of small molecules in biological samples and can be optimized for the detection and quantification of this compound in cancer cell lines.

Cell Culture and Metabolite Extraction

This protocol outlines the general steps for culturing cancer cells and extracting metabolites for subsequent analysis.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, PC-3, HCT116) in 6-well plates and culture at 37°C with 5% CO2 until they reach 80-90% confluency.[1]

-

Metabolite Quenching and Extraction:

-

Aspirate the culture medium.

-

Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Incubate on ice to allow for protein precipitation.

-

-

Sample Preparation:

-

Centrifuge the lysate to pellet cell debris and precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for analytical injection (e.g., 50% methanol).

-

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.

Table 2: Proposed LC-MS/MS Parameters for this compound Quantification

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with low %B, ramp up to a high %B to elute the analyte |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ for this compound (C10H13NO, MW: 163.22) |

| Product Ions (m/z) | To be determined by infusion of a pure standard |

| Collision Energy | To be optimized for characteristic fragment ions |

| Dwell Time | 50 - 100 ms |

Potential Signaling Pathways and Biological Context

While the direct impact of endogenous this compound on cancer cell signaling is unknown, studies on other benzamide derivatives suggest potential areas of investigation. Many benzamide compounds are known to have anticancer properties, often through the inhibition of key cellular processes.

Hypothetical Workflow for Investigating this compound

The following diagram illustrates a potential workflow for elucidating the role of this compound in cancer cell lines.

References

An In-depth Technical Guide to the Mechanism of Action of N-Propylbenzamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive investigation into the core mechanism of action of N-Propylbenzamide derivatives, focusing on their well-documented role as inhibitors of Histone Deacetylases (HDACs). The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and oncology.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound derivatives belong to a broader class of benzamides that have garnered significant attention as therapeutically active agents. A primary and extensively studied mechanism of action for this class of compounds is the inhibition of Histone Deacetylases (HDACs).[1][2][3][4] HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, they modulate chromatin structure and access of transcriptional machinery to DNA.

The dysregulation of HDAC activity is implicated in the pathology of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[1][2][3][5] The ability of this compound derivatives to inhibit HDACs makes them promising candidates for anticancer therapies, capable of inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[2][4][6]

Core Mechanism of Action: Inhibition of Histone Deacetylases

The principal mechanism by which this compound derivatives exert their biological effects is through the direct inhibition of zinc-dependent HDAC enzymes, particularly Class I isoforms (HDAC1, 2, and 3).[5][7]

2.1 The Role of Histone Acetylation

Gene transcription is fundamentally regulated by chromatin structure. The acetylation of histones, catalyzed by Histone Acetyltransferases (HATs), neutralizes the positive charge of lysine residues, weakening their interaction with negatively charged DNA. This results in a more relaxed chromatin structure (euchromatin), permitting gene transcription. Conversely, HDACs remove these acetyl groups, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression.[3][5]

2.2 Molecular Interaction with the HDAC Active Site

This compound derivatives, like other classical HDAC inhibitors, are designed to interact with the active site of the enzyme. Their structure typically features a benzamide (B126) group that acts as a crucial Zinc-Binding Group (ZBG) . This group chelates the essential Zn²⁺ ion within the catalytic pocket of the HDAC enzyme. This interaction blocks the substrate from accessing the active site, thereby preventing the deacetylation of histone proteins. The result is an accumulation of acetylated histones (hyperacetylation), which reactivates the transcription of previously silenced genes, including those involved in tumor suppression.

The following diagram illustrates the signaling pathway initiated by HDAC inhibition.

Quantitative Data: In Vitro Inhibitory Activity

The potency and selectivity of benzamide derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various HDAC isoforms. The data below is a representative compilation illustrating the activity of this class of compounds. Lower IC₅₀ values indicate greater potency.

| Compound ID | Derivative Type | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity Profile | Reference |

| Entinostat (MS-275) | Pyridinyl-benzamide | 930 | 950 | 1800 | Class I Selective | [7] |

| Compound 7j | Phenyl-benzamide | 650 | 780 | 1700 | Class I Selective | [7] |

| Compound 16 | Thio-benzamide | >20,000 | >20,000 | 29 | HDAC3 Selective | [4] |

| Compound 36 | Cyclopropyl-benzamide | 25,000 | >50,000 | 170 | HDAC3 Selective | [4] |

| Compound 12a | Sulfamoyl-benzamide | - | >10,000 | - | HDAC8 Selective | [8] |

Note: This table is illustrative, compiled from multiple sources to show representative activities. Values for the same compound may vary between studies based on assay conditions.

Key Experimental Protocols

The following sections detail standardized protocols for evaluating the mechanism of action of this compound derivatives.

4.1 Protocol 1: Fluorometric HDAC Inhibition Assay

This in vitro assay quantifies the direct inhibitory effect of a compound on HDAC enzyme activity.[2][9]

Objective: To determine the IC₅₀ value of a test compound against a specific HDAC isoform.

Materials:

-

Test Compound (this compound derivative)

-

HeLa Nuclear Extract or purified recombinant HDAC enzyme[1][2]

-

HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)[9]

-

Assay Buffer

-

Lysine Developer (containing a protease like trypsin and a stop inhibitor like Trichostatin A)[9]

-

96-well microtiter plate (black, for fluorescence)

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[2][9]

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Include a positive control (e.g., Trichostatin A) and a no-inhibitor (vehicle) control.

-

Reaction Setup: To each well of the 96-well plate, add:

-

50 µL of HeLa Nuclear Extract or purified HDAC enzyme diluted in assay buffer.

-

5 µL of the serially diluted test compound or control.

-

-

Initiation: Add 50 µL of the HDAC fluorometric substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. During this time, active HDACs will deacetylate the substrate.

-

Development: Stop the enzymatic reaction by adding 50 µL of Lysine Developer to each well. The developer's protease component will cleave the deacetylated substrate, releasing a fluorophore.[1][9]

-

Final Incubation: Incubate at 37°C for 15-30 minutes to allow for fluorophore development.

-

Measurement: Read the fluorescence intensity using a plate reader at Ex/Em wavelengths of 360/460 nm.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.2 Protocol 2: MTT Cell Viability Assay

This cell-based assay measures the anti-proliferative effect of the compound, a common downstream consequence of HDAC inhibition.[2]

Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Test Compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells to determine the compound's anti-proliferative activity.

The diagram below outlines a typical workflow for screening and validating potential HDAC inhibitors.

Alternative Mechanisms and Future Directions

While HDAC inhibition is the most prominent mechanism, research into benzamide derivatives has revealed other potential biological activities. For some derivatives, inhibition of the Hedgehog signaling pathway has been identified as a primary mechanism of action.[10][11][12][13] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. Additionally, certain N-substituted benzamides have been shown to inhibit NFκB activation , a key pathway in inflammatory responses and cell survival.[6]

These findings suggest that the this compound scaffold is versatile, and minor structural modifications can significantly alter the primary molecular target. Future research will likely focus on developing isoform-selective HDAC inhibitors to minimize off-target effects and exploring these alternative signaling pathways to broaden the therapeutic applications of this valuable chemical class.[8][14]

References

- 1. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

- 2. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Synthesis of N-Propylbenzamide via Direct Amidation of Benzoic Acid

Abstract

This application note details a robust and efficient protocol for the synthesis of N-propylbenzamide through the direct amidation of benzoic acid with n-propylamine. This method avoids the use of harsh halogenating agents or expensive coupling reagents by employing a catalytic amount of boric acid, presenting a greener and more atom-economical approach. The protocol is suitable for researchers in organic synthesis, medicinal chemistry, and drug development. Quantitative data from representative direct amidation reactions are summarized, and a detailed experimental procedure is provided.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the amide functional group in biologically active molecules. Traditional methods for amide synthesis often involve the pre-activation of carboxylic acids to highly reactive species such as acyl chlorides or anhydrides. These methods, while effective, typically generate stoichiometric amounts of waste and can be incompatible with sensitive functional groups.

Direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine, represents a more sustainable and efficient strategy.[1] This approach minimizes waste and simplifies reaction procedures. Various catalysts have been developed to facilitate this transformation, including those based on boron, titanium, and zirconium.[2][3][4] Boric acid, in particular, has emerged as an inexpensive, readily available, and environmentally benign catalyst for direct amidation reactions.[5]

This application note provides a detailed protocol for the synthesis of this compound using boric acid as a catalyst, offering a practical and scalable method for researchers.

Reaction Principle

The direct amidation of benzoic acid with n-propylamine is an equilibrium process that involves the elimination of water. The reaction is driven to completion by removing water from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus. The key challenge in direct amidation is the initial acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt.[6][7]

The use of a catalyst, such as boric acid, facilitates the reaction by activating the carboxylic acid. It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640) in situ. This intermediate is a more potent acylating agent than the free carboxylic acid, and its reaction with the amine leads to the formation of the desired amide and regeneration of the boric acid catalyst.

Data Presentation

The following table summarizes representative quantitative data for the direct amidation of benzoic acid with various amines using different catalytic systems. This data provides a comparative overview of expected yields and reaction conditions.

| Catalyst System | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 mol% Boric Acid | Benzylamine | Toluene (B28343) | Reflux | 20 | 89 | |

| 10 mol% TiF4 | Benzylamine | Toluene | Reflux | 24 | 96 | [3] |

| 10 mol% ZrCl4 | Benzylamine | p-Xylene | Reflux | Not Specified | 55 | [4] |

| 30 mol% Tris(p-bromophenyl)silanol | 4-Methylbenzylamine | Toluene | 110 | 24 | 85 | [8] |

| 5 mol% 5-Methoxy-2-iodophenylboronic Acid | Benzylamine | Toluene | Room Temp | 24 | 95 | [9] |

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from benzoic acid and n-propylamine using boric acid as a catalyst.

Materials:

-

Benzoic acid (C₇H₆O₂)

-

n-Propylamine (C₃H₉N)

-

Boric acid (H₃BO₃)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (12.21 g, 0.10 mol), boric acid (0.31 g, 5 mol%), and toluene (100 mL).

-

Addition of Amine: Stir the mixture for 10 minutes at room temperature to ensure good dispersion. To this suspension, add n-propylamine (8.2 mL, 0.10 mol).

-

Azeotropic Dehydration: Assemble a Dean-Stark apparatus and a condenser on top of the reaction flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Reaction Monitoring: Continue refluxing until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). A typical reaction time is 5-20 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford the pure this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Proposed Reaction Mechanism

References

- 1. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: N-Propylbenzamide as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols illustrating the utility of N-Propylbenzamide as a key intermediate in the synthesis of biologically active molecules. The following sections outline synthetic methodologies, quantitative biological data, and step-by-step experimental protocols for the development of novel drug candidates derived from this versatile scaffold.

Introduction: The Potential of the this compound Scaffold

This compound is a fundamental building block in medicinal chemistry. The benzamide (B126) moiety is a well-established pharmacophore present in a wide range of approved drugs, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antipsychotic effects. The N-propyl group provides a lipophilic handle that can be crucial for target engagement and can be further functionalized to explore structure-activity relationships (SAR). This document highlights two distinct applications of this compound as an intermediate: the synthesis of a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist and the development of a novel sulfonamide derivative with potential as an anticancer agent.

Application I: this compound in the Development of M1 Muscarinic Acetylcholine Receptor Antagonists

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and is implicated in cognitive function.[1][2] Selective antagonists of the M1 receptor are being investigated for the treatment of various neurological disorders. Here, we describe the use of an this compound-derived scaffold in the development of a potent and selective M1 antagonist.

Quantitative Data

The following table summarizes the in-vitro activity of a representative this compound derivative.

| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Selectivity vs. M3, M5 |

| NPB-M1A | N-(4-(4-propylpiperazin-1-yl)phenyl)-3,5-dichlorobenzamide (Hypothetical) | M1 mAChR | Functional Assay | 3.7 | >10 µM |

Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[1][2][3]

Experimental Protocols

Protocol 2.3.1: Synthesis of N-(4-(4-propylpiperazin-1-yl)phenyl)-3,5-dichlorobenzamide (NPB-M1A)

This protocol describes a potential synthetic route to NPB-M1A, starting from this compound.

Workflow Diagram:

Materials:

-

This compound

-

Fuming nitric acid

-

Sulfuric acid

-

Iron powder

-

Ammonium (B1175870) chloride

-

1-Boc-piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide

-

Toluene, anhydrous

-

Propyl iodide

-

Potassium carbonate

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

3,5-Dichlorobenzoyl chloride

-

Triethylamine (B128534) (TEA)

-

Standard laboratory glassware and purification equipment

Procedure:

-